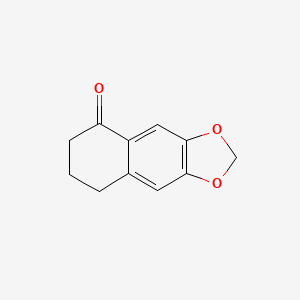

6,7-(Methylenedioxy)-1-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZLWARVWMHHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472133 | |

| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-45-1 | |

| Record name | 7,8-Dihydronaphtho[2,3-d]-1,3-dioxol-5(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41303-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Methylenedioxy 1 Tetralone and Analogous Structures

General Approaches to Substituted 1-Tetralone (B52770) Frameworks

The construction of the 1-tetralone skeleton is a fundamental step in the synthesis of the target compound and its derivatives. Various classical and modern synthetic methods are employed to achieve this, primarily involving cyclization and annulation reactions.

Cyclization Reactions in Tetralone Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of 1-tetralones. A prevalent method is the Friedel-Crafts acylation, which typically involves the cyclization of a 4-arylbutanoic acid or its corresponding acid chloride. wikipedia.org For instance, 4-phenylbutanoic acid can be cyclized to form 1-tetralone using catalysts like polyphosphoric acid or methanesulfonic acid. wikipedia.org The use of the acid chloride with a Lewis acid, such as tin(IV) chloride, can significantly reduce reaction times. wikipedia.org Furthermore, employing a highly hydrogen-bonding solvent like hexafluoroisopropanol (HFIP) can facilitate the cyclization of 4-phenylbutanoic acid chlorides, especially those with electron-donating groups, leading to high yields of over 90%. wikipedia.org

Alternative cyclization strategies include:

Brønsted acid-mediated cyclizations: Siloxyalkynes can react with simple arenes in the presence of a Brønsted acid to yield substituted tetralones. organic-chemistry.org

Photoredox catalysis: Visible light and an organic photocatalyst can enable the intramolecular alkylation of arenes, providing a pathway to fused, partially saturated cores like the tetralone framework. organic-chemistry.org

Rhodium-catalyzed hydroacylation: An enantioselective synthesis of 3,4-dihydronaphthalen-1(2H)-ones can be achieved through the hydroacylation of ortho-allylbenzaldehydes, catalyzed by a rhodium complex. organic-chemistry.org

Cascade reductive Friedel-Crafts alkylation/cyclization: A metal-free approach utilizes a cascade reaction of keto acids or esters to synthesize tetralones and indanones, demonstrating broad substrate compatibility. rsc.org

Annulation Strategies for Polycyclic Precursors of Tetralones

Annulation, the formation of a new ring onto a pre-existing one, provides another strategic approach to tetralone synthesis. These methods often involve the construction of a polycyclic system that is then modified to yield the desired tetralone. One such strategy involves a palladium-mediated cross-coupling reaction (Heck reaction), followed by catalytic hydrogenation and intramolecular acylation. thieme-connect.com This sequence has been successfully employed in the synthesis of 8-methoxy-1-tetralone. thieme-connect.com A key aspect of this method was the use of a bromine substituent to direct the cyclization to the desired position. thieme-connect.com

Other annulation approaches include:

Homoconjugate addition and decarboxylative Dieckmann cyclization: A copper(I) iodide-mediated reaction between 2-iodoaryl esters and 1,1-cyclopropane diesters leads to the formation of arene-fused cyclic β-ketoesters, which are precursors to tetralones. organic-chemistry.org

Ring expansion of cyclopropanols: A metal-free, photoredox-catalyzed ring expansion of cyclopropanols containing a styrene (B11656) moiety can produce 1-tetralone derivatives. organic-chemistry.org

Specific Synthesis Routes to Methylenedioxy-Substituted Tetralones and Derivatives

The introduction of the methylenedioxy group, a key feature of 6,7-(methylenedioxy)-1-tetralone, requires specific synthetic design. The following sections detail methodologies that have been successfully applied to the synthesis of this compound and its analogs.

Strategies Employing Chalcone (B49325) Routes and Cyclopropyl (B3062369) Keto Ester Intermediates for Analogues

While direct chalcone routes to this compound are not extensively detailed in the provided context, the principles of using chalcone-like precursors and cyclopropyl intermediates are relevant to the synthesis of related tetralone structures. These methods often involve the reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone, which then undergoes further transformations, such as Michael addition and subsequent cyclization, to build the tetralone framework. The use of cyclopropyl keto esters in annulation reactions, as mentioned previously, represents a sophisticated strategy for constructing the fused ring system of tetralones. organic-chemistry.org

Intramolecular Cyclization of Carboxylic Acid Precursors Leading to Methylenedioxy-Tetralone Scaffolds

The intramolecular cyclization of carboxylic acid precursors is a direct and widely used method for synthesizing tetralones, including those with a methylenedioxy substituent. wikipedia.org This approach typically starts with a phenylpropionic acid or a phenylbutyric acid derivative containing the desired substitution pattern on the aromatic ring. For the synthesis of this compound, a key starting material would be 3-(3,4-methylenedioxyphenyl)propionic acid or a related carboxylic acid. The cyclization of such precursors is commonly achieved using strong acids like polyphosphoric acid (PPA) or other condensing agents. The reaction proceeds via an electrophilic attack of the activated carboxylic acid group onto the electron-rich methylenedioxy-substituted benzene (B151609) ring. The regioselectivity of this cyclization is crucial for obtaining the desired 6,7-substitution pattern.

Systematic investigations have explored the relationship between regioselectivity and the choice of acid or base catalysts in the cyclization of carboxylic acids with carbon-carbon triple bonds, leading to various heterocyclic skeletons. nih.gov While not directly about tetralones, this highlights the importance of catalyst choice in controlling the outcome of intramolecular cyclization reactions. nih.gov

Multi-step Synthetic Sequences for Highly Functionalized Analogues

The synthesis of highly functionalized analogues of this compound often requires multi-step sequences that allow for the precise introduction of various functional groups. These sequences can be quite versatile, enabling the preparation of a diverse range of derivatives.

For example, a multi-step synthesis of 6,7-dimethoxy-2-tetralone (B1583830) and 5,6-dimethoxy-1-tetralone (B1588383) has been reported, starting from 6-methoxytetralin. researchgate.net This process involved bromination, methoxylation, and oxidation to yield the desired tetralones. researchgate.net A similar strategic approach could be envisioned for the synthesis of this compound, starting from a suitably substituted precursor.

Another example is the one-pot synthesis of 6-isopropyl-7-methoxy-1-tetralone, which involved the reaction of 4-isopropyl-3-methoxy-1-methylbenzene with γ-butyrolactone in the presence of polyphosphoric acid. researchgate.net This demonstrates the feasibility of combining several reaction steps in a single pot to improve efficiency.

Furthermore, photocyclization reactions have been explored for the synthesis of functionalized α-tetralone derivatives. researchgate.net Irradiation of 8-substituted-1,2,3,4-tetrahydro-1-naphthalenones led to rearranged naphthyl alcohols, showcasing the potential of photochemical methods in generating structural diversity. researchgate.net

Table of Synthetic Methods for 1-Tetralone Frameworks

| Method | Key Reagents/Catalysts | Precursor Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Polyphosphoric acid, SnCl₄, HFIP | 4-Arylbutanoic acid/chloride | 1-Tetralone | wikipedia.org |

| Brønsted Acid-Mediated Cyclization | Brønsted acid | Siloxyalkyne, Arene | Substituted Tetralone | organic-chemistry.org |

| Photoredox Catalysis | Organic photocatalyst, Visible light | Arene with alkyl side chain | Fused Saturated Core | organic-chemistry.org |

| Rhodium-Catalyzed Hydroacylation | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS | ortho-Allylbenzaldehyde | 3,4-Dihydronaphthalen-1(2H)-one | organic-chemistry.org |

| Cascade Reductive Alkylation/Cyclization | Triflic acid, Triethylsilane | Keto acid/ester, Arene | Tetralone, Indanone | rsc.org |

| Heck Reaction & Intramolecular Acylation | Pd(OAc)₂, PPh₃, Eaton's reagent | Aryl halide, Alkene | Substituted 1-Tetralone | thieme-connect.com |

| Homoconjugate Addition & Dieckmann Cyclization | CuI·SMe₂, Base | 2-Iodoaryl ester, 1,1-Cyclopropane diester | Arene-fused β-ketoester | organic-chemistry.org |

One-Pot Synthetic Methods for Substituted Tetralones

Several one-pot strategies have been developed for the synthesis of the tetralone core, offering streamlined access to this important structural motif. These methods often leverage cascade sequences where the product of one reaction immediately becomes the substrate for the next, all within the same reaction vessel.

A notable example is the metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters. rsc.org This method provides a direct route to various tetralone and indanone derivatives under simple reaction conditions. The process demonstrates broad substrate compatibility and is scalable, making it a practical approach for synthesizing complex molecules, including bioactive compounds. rsc.org The reaction proceeds via a cascade mechanism involving the reduction of the keto group followed by an intramolecular Friedel-Crafts cyclization to form the tetralone ring. rsc.org

Another powerful one-pot approach involves a tandem sequence of an aldol (B89426) condensation, a Diels-Alder reaction, and subsequent aromatization. researchgate.net This method has been used to create new polysubstituted tetralone derivatives. In this sequence, all three steps occur in a single pot, catalyzed by aminofunctionalized silica-coated Fe3O4 nanoparticles. Dienes are formed in situ and react with a dienophile, like diethyl acetylenedicarboxylate, at room temperature. The resulting cycloadduct then undergoes spontaneous aromatization to yield the final tetralone products in high yields. researchgate.net

The classic intramolecular Friedel-Crafts acylation of arylbutyric acids, a fundamental method for forming the tetralone ring, has also been optimized for efficiency. acs.orgdatapdf.commasterorganicchemistry.com By using microwave irradiation in conjunction with metal-triflate catalysts, the cyclization of 4-arylbutanoic acids can be achieved in short reaction times with good yields, presenting an environmentally benign synthetic route. researchgate.net

The following tables summarize key findings from selected one-pot synthetic methodologies for creating substituted tetralones.

Table 1: Metal-Free Cascade Reductive Friedel–Crafts Alkylation/Cyclization of Keto Esters rsc.org

| Entry | Substrate (Ester) | Product | Yield (%) |

| 1 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 86 |

| 2 | Methyl 4-oxo-4-(p-tolyl)butanoate | 7-Methyl-3,4-dihydronaphthalen-1(2H)-one | 83 |

| 3 | Methyl 4-(4-fluorophenyl)-4-oxobutanoate | 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 75 |

| 4 | Methyl 4-(naphthalen-2-yl)-4-oxobutanoate | 3,4-Dihydrophenanthren-1(2H)-one | 81 |

Table 2: One-Pot Tandem Aldol-Diels-Alder-Aromatization for Polysubstituted Tetralones researchgate.net

| Entry | Aldehyde | Dienophile | Product | Yield (%) |

| 1 | Benzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4-phenyl-2,3-naphthalenedicarboxylate | High |

| 2 | 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4-(4-chlorophenyl)-2,3-naphthalenedicarboxylate | High |

| 3 | 4-Methylbenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl 4-(p-tolyl)-2,3-naphthalenedicarboxylate | High |

Chemical Reactivity and Transformation Studies of 6,7 Methylenedioxy 1 Tetralone and Its Derivatives

Oxidative Transformations

The oxidation of 6,7-(Methylenedioxy)-1-tetralone can proceed via several pathways, leading to the formation of aromatic naphthol derivatives or other oxidized species. These transformations often involve the benzylic position, which is activated by the adjacent aromatic ring.

The conversion of the tetralone ring into a fully aromatic naphthalene (B1677914) system is a key transformation. While direct aromatization of this compound to 6,7-(Methylenedioxy)-1-hydroxy-2-naphthoate is a plausible synthetic step, specific literature detailing this exact conversion is scarce. However, analogous transformations of related tetralone structures provide a strong basis for this reactivity. For instance, the general reaction of 1-tetralone (B52770) with methanol (B129727) at high temperatures (270-290 °C) yields 2-methyl-1-naphthol (B1210624) through a process involving dehydrogenation and aromatization. wikipedia.org

A more targeted approach to naphthoic acid esters involves multi-step synthetic sequences. A relevant example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, which was achieved from 4-hydroxy-3,5-dimethoxybenzaldehyde through a Stobbe condensation followed by cyclization to a tetralone carboxylic acid intermediate, which is then aromatized. rsc.org Similarly, the synthesis of methyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid is accomplished by refluxing in methanol with a catalytic amount of sulfuric acid. prepchem.com These established methods suggest a viable pathway for the synthesis of 6,7-(methylenedioxy)-1-hydroxy-2-naphthoate from a corresponding tetralone precursor.

Another method involves the oxidation of tetrahydronaphthalenes. The use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid has been shown to be effective for the regioselective oxidation of tetrahydronaphthalenes to their corresponding α-tetralones with high yields. acs.org Further oxidation or rearrangement can lead to the aromatic naphthol system.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Tetralone | Methanol, 270-290 °C | 2-Methyl-1-naphthol | wikipedia.org |

| 1-Tetralone Oxime | Acetic Anhydride (B1165640) | N-(1-Naphthyl)acetamide | wikipedia.org |

| 6-Hydroxy-2-naphthoic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 6-hydroxy-2-naphthoate | prepchem.com |

The aerobic oxidation of tetralones is a complex process that can be influenced by catalysts, reaction conditions, and the presence of initiators. The mechanism often involves radical intermediates and proceeds through a multi-step pathway.

A common mechanism for the oxidation of related compounds involves a two-stage catalytic cycle, often termed an "organometallic oxidase" mechanism when transition metals are used. wisc.edu

Stage I : The organic substrate (tetralone) is oxidized by a high-valent transition-metal center (e.g., Pd(II), Cu(II)), which is itself reduced in the process. wisc.edu

Stage II : The reduced metal catalyst is re-oxidized by molecular oxygen (O₂), regenerating the active catalyst and allowing the cycle to continue. wisc.edu

In the absence of metal catalysts, the autoxidation of tetrahydronaphthalenes, the precursors to tetralones, is known to proceed via a hydroperoxide intermediate. wikipedia.org Atmospheric oxygen can react with the substrate to form a hydroperoxide at the benzylic position. This intermediate can then be converted to the corresponding tetralol and tetralone. wikipedia.org

Nucleophilic and Electrophilic Reactions

The ketone and the α-methylene functionalities of the this compound core are prime sites for nucleophilic and electrophilic attack, respectively. These reactions allow for significant structural modifications and the synthesis of a wide array of derivatives.

This compound can undergo condensation reactions with various nitrogen-containing nucleophiles. With hydrazine (B178648) hydrate, it is expected to form a hydrazone, which can then be used in further synthetic transformations.

The tetralone can also serve as the active methylene (B1212753) component in multi-component reactions. For instance, 1-tetralone reacts with 5-aminotetrazole (B145819) and various aromatic aldehydes under microwave irradiation to form complex heterocyclic systems, specifically 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. wikipedia.org

Furthermore, the tetralone scaffold is a precursor for the synthesis of quinoline (B57606) derivatives. The Knorr quinoline synthesis involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. wikipedia.org While this is an intramolecular reaction, the starting β-ketoanilide can be formed from the reaction of an aniline (B41778) with a β-ketoester, a structure related to the tetralone. A more direct route is the Combes quinoline synthesis, where an arylamine is condensed with a 1,3-dicarbonyl compound. In a related synthesis, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were prepared by the acid-catalyzed condensation of 3,4-methylenedioxy aniline with various benzoylacetates, followed by intramolecular cyclization. nih.gov

| Reactants | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 1-Tetralone, 5-Aminotetrazole, Aromatic Aldehyde | Multi-component Reaction | Tetrazoloquinazolines | wikipedia.org |

| β-Ketoanilide | Knorr Quinoline Synthesis | 2-Hydroxyquinolines | wikipedia.org |

| 3,4-Methylenedioxy aniline, Benzoylacetates | Condensation/Cyclization | 6,7-Methylenedioxy-quinolin-2(1H)-ones | nih.gov |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. The α-methylene group of this compound is particularly reactive due to its position adjacent to the carbonyl group, making it an excellent substrate for aminomethylation. wikipedia.org

The reaction proceeds via the formation of an Eschenmoser's salt or a similar iminium ion from the aldehyde and amine. This electrophilic species is then attacked by the enol or enolate form of the tetralone, leading to the introduction of an aminomethyl group at the C-2 position. These resulting Mannich bases are valuable synthetic intermediates.

Like other ketones, this compound readily reacts with hydroxylamine (B1172632) (usually as hydroxylamine hydrochloride with a base) to form the corresponding oxime. This transformation converts the carbonyl group into a C=N-OH functionality.

The oxime derivative is a stable and versatile intermediate for several important transformations, most notably the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or cyanuric chloride, which promotes the rearrangement of the oxime to a lactam (a cyclic amide). wikipedia.orgnih.govaudreyli.com

The Beckmann rearrangement is stereospecific; the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. For the oxime of this compound, two geometric isomers (E and Z) are possible. The migration of the C2-carbon would lead to a seven-membered lactam where the nitrogen is adjacent to the aromatic ring, while migration of the aromatic-bearing carbon would result in a different lactam isomer. The specific product formed depends on the stereochemistry of the oxime and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

| Transformation | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Beckmann Rearrangement | H₂SO₄, PPA, TsCl, Cyanuric Chloride | Lactam (Amide) | wikipedia.orgnih.govaudreyli.com |

| Aromatization | Acetic Anhydride | N-Aryl Acetamide | wikipedia.org |

| Reductive Rearrangement | Hydrosilanes, B(C₆F₅)₃ | Secondary Amine | rsc.org |

Compound Index

| Compound Name |

|---|

| This compound |

| 6,7-(Methylenedioxy)-1-hydroxy-2-naphthoate |

| N-(1-Naphthyl)acetamide |

| 2-Methyl-1-naphthol |

| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid |

| Methyl 6-hydroxy-2-naphthoate |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Hydrazine Hydrate |

| 5-Aminotetrazole |

| 7-Aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines |

| 2-Hydroxyquinoline |

| 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one |

| 3,4-Methylenedioxy aniline |

| Formaldehyde |

| Hydroxylamine |

| Lactam |

| Tosyl chloride |

| Cyanuric chloride |

Reduction Methodologies Applied to this compound Derivatives

The reduction of the carbonyl group in tetralone derivatives is a fundamental transformation in the synthesis of various biologically active compounds. For instance, the reduction of substituted 1-tetralones to their corresponding alcohols has been shown to yield potent inhibitors of monoamine oxidase (MAO). nih.gov

In a study focused on MAO inhibitors, substituted 1-tetralone derivatives were reduced using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol derivatives. nih.gov While this study did not specifically use this compound, it provides a relevant model for the reduction of similar tetralone structures. For example, the reduction of 7-benzyloxy-6-methoxy-1-tetralone would be expected to yield 7-benzyloxy-6-methoxy-1-tetralol.

The general procedure involves dissolving the tetralone derivative in a suitable solvent, followed by the addition of a reducing agent like sodium borohydride. The reaction progress is monitored, and upon completion, the product is isolated and purified. The choice of reducing agent can influence the stereochemistry of the resulting alcohol, a critical factor in the biological activity of the final product.

| Starting Material (Example) | Reducing Agent | Product (Example) |

| 7-Benzyloxy-6-methoxy-1-tetralone | Sodium Borohydride (NaBH₄) | 7-Benzyloxy-6-methoxy-1-tetralol |

This table demonstrates a representative reduction reaction on a related tetralone derivative.

Bromination of Tetralone Analogues

Bromination of tetralone analogues is a key step in the synthesis of more complex molecules. The position of bromination is influenced by the directing effects of the substituents on the aromatic ring. For instance, the synthesis of 6,7-dimethoxy-1-tetralone (B79651) can involve the bromination of a tetralin precursor.

While direct bromination of this compound is not detailed in the provided context, the principles from analogous reactions on methoxy-substituted tetralones are applicable. The electron-donating nature of the methylenedioxy group would likely direct bromination to the adjacent positions, though steric hindrance could also play a role.

| Starting Material (Example) | Brominating Agent | Solvent | Temperature | Product (Example) |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | N-Bromosuccinimide (NBS) | Dichloromethane | -78°C | 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene |

This table illustrates a typical bromination reaction on a tetralin precursor to a substituted tetralone.

Vilsmeier Reaction Studies on Substituted Tetralones

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jk-sci.comtcichemicals.comorganic-chemistry.orgnumberanalytics.com It involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org

Studies on methoxy-substituted 1-tetralones have shown that the Vilsmeier reaction leads to the formation of 1-chloro-2-formyl-3,4-dihydronaphthalenes. ias.ac.in In a typical procedure, the tetralone is dissolved in DMF, and POCl₃ is added dropwise at a low temperature. The reaction mixture is then heated, followed by hydrolysis to yield the chloroformyl product. ias.ac.in

When applied to 6- and 7-methoxy-1-tetralones, this reaction provides a direct route to dihydronaphthalene derivatives. ias.ac.in For this compound, the electron-rich nature of the methylenedioxy-substituted ring would make it a suitable substrate for the Vilsmeier-Haack reaction. The reaction is expected to proceed at the position alpha to the carbonyl group, resulting in a similar chloroformylated dihydronaphthalene product.

| Starting Material (Example) | Reagents | Product (Example) |

| 6-Methoxy-1-tetralone (B92454) | DMF, POCl₃ | 1-Chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene |

| 7-Methoxy-1-tetralone (B20472) | DMF, POCl₃ | 1-Chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene |

This table summarizes the outcomes of the Vilsmeier reaction on methoxy-substituted 1-tetralones.

Strategic Applications of 6,7 Methylenedioxy 1 Tetralone As a Key Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The structural features of 6,7-(methylenedioxy)-1-tetralone make it an ideal precursor for the total synthesis of several classes of natural products, most notably lignans (B1203133) and their derivatives.

Role in the Synthesis of Podophyllotoxin (B1678966) and β-Apopicropodophyllin Analogues

This compound serves as a key building block in the synthesis of analogues of podophyllotoxin, a naturally occurring aryltetralin lignan (B3055560) with potent cytotoxic and antitumor activities. ijfans.orgnih.gov The tetralone core of the molecule provides the foundational A-ring and part of the C-ring of the podophyllotoxin skeleton. Synthetic strategies often involve the elaboration of the C-ring and the introduction of the pendant di- or trimethoxyphenyl group at the C-4 position.

Similarly, this tetralone is instrumental in the synthesis of intermediates for β-apopicropodophyllin analogues. researchgate.net These compounds are structurally related to podophyllotoxin and are also investigated for their potential anticancer properties. The synthesis of these analogues often involves the initial construction of a substituted tetralone intermediate, for which this compound can be a valuable starting material.

Intermediacy in the Synthesis of Lignans and Aryltetralin Derivatives

Beyond podophyllotoxin, this compound is a valuable intermediate in the broader synthesis of lignans and aryltetralin derivatives. nih.gov Lignans are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities. nih.gov The tetralone can be functionalized at various positions to create a diverse range of aryltetralin scaffolds. For instance, it can be used to synthesize mimics of bicuculline, a phthalideisoquinoline alkaloid, by preparing 6,7-methylenedioxy-1-(3-carboxypropyl)-1,2,3,4-tetrahydroisoquinoline. researchgate.net

Building Block for Complex Heterocyclic Systems

The reactivity of the ketone and the aromatic ring in this compound allows for its use in the construction of various complex heterocyclic systems.

Synthesis of Quinoline (B57606) and Benzacridine Derivatives

The tetralone can be a precursor for the synthesis of quinoline derivatives. researchgate.net Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. researchgate.net Synthetic methods, such as the Friedländer annulation, can be employed where the tetralone reacts with an appropriate amino compound to form the quinoline ring system.

Furthermore, this compound can be utilized in the synthesis of benzacridine derivatives. For example, its dimethoxy analogue, 6,7-dimethoxy-1-tetralone (B79651), reacts with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine. sigmaaldrich.com Similar reactions can be envisioned for the methylenedioxy counterpart.

Construction of Fused Polycyclic and Heteropolycyclic Architectures (e.g., Benzophenanthridine Alkaloids, Indoloquinolines)

The versatility of this compound extends to the synthesis of more complex fused polycyclic and heteropolycyclic architectures. It is a known precursor for the synthesis of benzophenanthridine alkaloids, which possess antitumor activity. researchgate.net The synthetic route often involves the construction of the additional rings onto the tetralone framework.

The synthesis of indoloquinolines can also be approached using this tetralone as a starting material. These structures, which fuse an indole (B1671886) ring system with a quinoline, are of interest due to their potential biological activities.

Synthesis of Bioactive Chemical Scaffolds and Functionalized Derivatives

The inherent structure of this compound makes it a valuable scaffold for the development of new bioactive molecules. The tetralone core can be functionalized in numerous ways to create libraries of compounds for biological screening. nih.gov For instance, the ketone can be transformed into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions. These modifications can lead to the discovery of novel compounds with a range of therapeutic applications, including their potential as macrophage migration inhibitory factor (MIF) tautomerase inhibitors. nih.gov

Development of Naphthols with Potential Anti-Inflammatory Activity

The conversion of tetralones to naphthols represents a fundamental transformation in organic synthesis, enabling access to a class of compounds with broad utility, particularly in medicinal chemistry. Naphthalene (B1677914) derivatives, including various naphthols, have been investigated for their anti-inflammatory properties. japsonline.comresearchgate.netnih.gov The structural core of these molecules is often critical for their interaction with biological targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. researchgate.net

This compound is a valuable precursor for the synthesis of 6,7-(methylenedioxy)-1-naphthol. The most common method to achieve this transformation is through dehydrogenation, which aromatizes the non-aromatic ring of the tetralone system. This process can be carried out using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures. The resulting naphthol retains the methylenedioxy substituent, a feature present in many biologically active natural products.

While research has specifically highlighted the use of the closely related 6,7-dimethoxy-1-tetralone as a precursor to naphthols with anti-inflammatory activity sigmaaldrich.com, the analogous synthesis from this compound follows established chemical principles. The resulting 6,7-(methylenedioxy)-1-naphthol serves as a scaffold that can be further modified to produce a library of compounds for screening as potential anti-inflammatory agents. japsonline.comrasayanjournal.co.in

Table 1: Synthesis of 6,7-(Methylenedioxy)-1-naphthol

| Starting Material | Product |

| Name: this compound | Name: 6,7-(Methylenedioxy)-1-naphthol |

| Structure: | Structure: |

Preparation of Cyclic Analogues of Phenethylamine Derivatives (e.g., Aminoindan and Aminotetralin Series)

Cyclic analogues of phenethylamines, such as aminotetralins, are an important class of compounds in medicinal chemistry, often targeting neurotransmitter receptors. acs.orgwikipedia.org this compound provides a direct route to aminotetralin derivatives bearing the methylenedioxy moiety, a key structural feature in several psychoactive compounds.

The synthesis of aminotetralins from the corresponding tetralone can be achieved through several well-established methods. One common approach is reductive amination . This involves reacting the ketone group of this compound with an amine (such as ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This one-pot reaction directly converts the carbonyl group into an amino group.

Another method involves the conversion of the tetralone to an oxime by reacting it with hydroxylamine (B1172632). The resulting oxime can then be reduced to the corresponding primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This two-step process is a reliable way to introduce the amino group at the C-1 position.

Derivatives can also be synthesized. For instance, reacting a tetralone with aminoguanidine (B1677879) hydrochloride can yield aminoguanidine-tetralone derivatives, a strategy that has been successfully applied to the closely related 6-hydroxy-1-tetralone. mdpi.comnih.gov These synthetic routes make this compound a critical intermediate for producing a range of 1-aminotetralin analogues for pharmacological evaluation. orgsyn.org While the synthesis of aminoindans from tetralones is more complex, potentially requiring a ring-contraction step, the tetralone serves as a readily available starting material for such multi-step synthetic endeavors.

Table 2: Synthesis of 1-Amino-6,7-methylenedioxytetralin

| Starting Material | Intermediate | Product |

| Name: this compound | Name: this compound Oxime | Name: 1-Amino-6,7-methylenedioxytetralin |

| Structure: | Structure: | Structure: |

Synthesis of Inhibitors Targeting Biological Enzymes (e.g., Methionine Aminopeptidases)

The tetralone scaffold is a recognized pharmacophore for the design of enzyme inhibitors. nih.gov Specifically, derivatives of tetralone have been identified as inhibitors of metallo-aminopeptidases, a class of enzymes that includes Methionine Aminopeptidase (B13392206) (MetAP). nih.gov MetAPs are crucial for protein maturation in both bacteria and humans, making them an attractive target for the development of novel anti-bacterial and anti-angiogenic agents. nih.govmedchemexpress.com

Research has shown that compounds incorporating a 3-amino-2-tetralone core can be potent and selective inhibitors of aminopeptidases. nih.govnih.gov The synthesis of such inhibitors can be envisaged starting from this compound. The initial step would involve converting the 1-tetralone (B52770) into a 2-aminotetralone derivative. As described in the previous section, the ketone can be transformed into an amino group, and further chemical manipulations can be performed to introduce functionality at the adjacent carbon, ultimately leading to structures analogous to known aminopeptidase inhibitors.

The strategic value of this compound lies in its ability to serve as a foundational scaffold. The tetralone core provides a rigid framework for orienting functional groups that can interact with the active site of an enzyme, such as the zinc ion in metallo-aminopeptidases. nih.gov The methylenedioxy group can influence the compound's pharmacokinetic properties and provide additional interaction points within the enzyme's binding pocket. By modifying the aminotetralin core derived from this compound, medicinal chemists can systematically explore the structure-activity relationship to develop potent and selective enzyme inhibitors.

Structural Elucidation and Spectroscopic Characterization Methodologies in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 6,7-(Methylenedioxy)-1-tetralone. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for mapping the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns for Tetralone Ring and Substituents

Proton NMR spectroscopy offers precise information about the number of different types of protons and their neighboring environments. In the context of this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the tetralone ring and the methylenedioxy group.

For the parent compound, 1-tetralone (B52770), the protons of the aliphatic portion of the ring typically appear as multiplets in the upfield region of the spectrum. nih.gov For instance, the protons at C2, C3, and C4 show distinct chemical shifts and coupling patterns that are informative of their spatial relationships.

In derivatives such as 6-methoxy-1-tetralone (B92454) and 7-methoxy-1-tetralone (B20472), the introduction of a methoxy (B1213986) group influences the chemical shifts of the aromatic protons. nih.govthermofisher.comchemicalbook.comscbt.com For 6-methoxy-1-tetralone, the ¹H NMR spectrum would show signals corresponding to the methoxy protons, in addition to the aromatic and aliphatic protons of the tetralone core. nih.govchemicalbook.com Similarly, for 7-methoxy-1-tetralone, the position of the methoxy group leads to a different set of chemical shifts for the aromatic protons, allowing for its distinction from the 6-methoxy isomer. thermofisher.com

The analysis of coupling constants (J values) between adjacent protons provides further structural insights, helping to establish the connectivity of the proton network within the molecule.

¹H NMR Data for Related Tetralone Derivatives

Below is an interactive table summarizing representative ¹H NMR data for various tetralone derivatives, illustrating the typical chemical shift ranges for different protons.

| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| 7-Benzyloxy-1-tetralone | 7.54 (d, J = 2.8 Hz, 1H), 7.39–7.34 (m, 2H), 7.31 (t, J = 7.8 Hz, 2H), 7.28–7.23 (m, 1H), 7.09 (d, J = 8.4 Hz, 1H), 7.05 (dd, J = 8.4, 2.8 Hz, 1H) | 2.82 (t, J = 6.1 Hz, 2H), 2.56 (t, J = 6.9 Hz, 2H), 2.07–2.00 (m, 2H) | 5.01 (s, 2H, -OCH₂Ph) |

| (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | 7.97 (d, 3J = 7.7 Hz, 1H), 7.65–7.51 (m, 2H), 7.41–7.36 (m, 1H) | 4.97–4.93 (m, 1H), 2.94–2.85 (m, 1H), 2.61–2.51 (m, 1H), 2.42–2.32 (m, 1H), 2.21–2.13 (m, 1H) | 2.70 (s, 1H, OH) |

| (R)-4-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 8.00 (d, 3J = 8.7 Hz, 1H), 7.10 (d, 3J = 2.1 Hz, 1H), 6.91 (dd, 3J = 8.7, 2.6 Hz, 1H) | 4.95–4.91 (m, 1H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H) | 3.89 (s, 3H, -OCH₃) |

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C1) of the tetralone ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 195-205 ppm. rsc.orgnih.gov The carbons of the aromatic ring and the methylenedioxy group also have specific chemical shift ranges that aid in their assignment. For example, in 1-tetralone, the carbonyl carbon appears around 198 ppm. chemicalbook.com

In substituted derivatives like 6,7-dimethoxy-1-tetralone (B79651), the carbons attached to the methoxy groups and the methoxy carbons themselves exhibit characteristic chemical shifts. sigmaaldrich.comresearchgate.netsigmaaldrich.com The ¹³C NMR spectrum of 7-benzyloxy-1-tetralone shows signals for the benzylic carbon and the carbons of the phenyl ring, in addition to the tetralone core. nih.gov

¹³C NMR Data for Related Tetralone Derivatives

The following interactive table presents representative ¹³C NMR data for several tetralone derivatives, highlighting the chemical shifts of key carbon atoms.

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| 7-Benzyloxy-1-tetralone | 198.31 | 157.48, 137.41, 136.68, 133.39, 130.07, 128.60, 128.04, 127.58, 122.36, 110.27 | 39.01, 28.92, 23.49 | 70.17 (-OCH₂Ph) |

| (S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | 197.8 | 145.5, 134.2, 131.2, 128.3, 127.1 (2C) | 67.8, 35.2, 32.1 | - |

| (R)-4-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 196.1 | 164.4, 148.1, 129.9, 124.8, 114.7, 110.9 | 68.4, 35.3, 32.6 | 55.7 (-OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the tetralone ring. This typically appears as a strong band in the region of 1680-1700 cm⁻¹.

The presence of the methylenedioxy group gives rise to characteristic C-O stretching vibrations. Additionally, the aromatic C-H and aliphatic C-H stretching vibrations can be observed at higher wavenumbers. For instance, the IR spectrum of 7-methoxy-1-tetralone shows characteristic absorptions for the carbonyl group and the methoxy group. thermofisher.comnist.govchemicalbook.com Similarly, 6-methoxy-1-tetralone exhibits a distinct IR spectrum that confirms the presence of its key functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule.

The mass spectrum of 1-tetralone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. nih.gov For substituted tetralones, the fragmentation patterns can provide valuable information about the nature and position of the substituents. For example, the mass spectrum of 7-benzyloxy-1-tetralone would be expected to show a fragment corresponding to the loss of the benzyl (B1604629) group. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial validation of the empirical formula of this compound. For instance, the elemental analysis of 6,7-dimethoxy-1-tetralone has been reported to confirm its elemental composition. researchgate.net

Advanced Spectroscopic Characterization of Novel Derivatives

The synthesis of novel derivatives of 6,7-(Methylenedioy)-1-tetralone necessitates a comprehensive spectroscopic characterization to confirm their structures. This involves the application of the same core techniques—NMR, IR, and MS—often in combination with more advanced methods.

For example, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish complex connectivity and stereochemical relationships within new derivatives. The Vilsmeier reaction on methoxy-substituted 1- and 2-tetralones has led to the formation of novel chloro-formyl-dihydronaphthalenes and chloro-bisformylnaphthalenes, the structures of which were elucidated using spectroscopic methods. ias.ac.in The synthesis and characterization of various substituted 1-tetralone derivatives as potential monoamine oxidase (MAO) inhibitors have also been extensively documented, with detailed spectroscopic data provided for each new compound. nih.gov

The characterization of these novel derivatives is essential for understanding their structure-activity relationships and for the development of new compounds with potential applications.

Mechanistic Investigations and Theoretical Studies on 6,7 Methylenedioxy 1 Tetralone Transformations

Elucidation of Reaction Mechanisms (e.g., Pathways for Aromatization)

The transformation of the saturated carbocyclic ring of 6,7-(Methylenedioxy)-1-tetralone into an aromatic system is a key process, leading to the formation of naphthalene (B1677914) derivatives. Several mechanistic pathways can be proposed for this aromatization, primarily centered around dehydrogenation.

One of the most direct routes to aromatization is catalytic dehydrogenation . This process typically involves heating the tetralone in the presence of a metal catalyst, such as platinum or palladium, often on a support like carbon. The reaction proceeds through the removal of hydrogen atoms from the saturated ring, leading to the formation of the corresponding naphthol. The reactivity of the α-methylene group is crucial in this transformation. wikipedia.org

Another significant pathway involves oxidative dehydrogenation . Strong oxidizing agents can effect the aromatization. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a reagent known for the regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives and can further facilitate aromatization. acs.org The reaction mechanism likely involves hydride abstraction from the tetralone, followed by proton loss to introduce unsaturation, a process that repeats to achieve full aromaticity.

The Vilsmeier-Haack reaction presents another pathway, not to direct aromatization, but to a functionalized dihydronaphthalene, which is a key intermediate. The reaction of a 1-tetralone (B52770) with phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent) yields a 1-chloro-2-formyl-3,4-dihydronaphthalene. ias.ac.in Subsequent elimination and/or oxidation can lead to the fully aromatic naphthalene system.

Furthermore, aromatization can be achieved through a sequence involving the formation of an enol or enolate. The enol form of the tetralone can undergo further reactions that lead to the introduction of double bonds. osti.gov For example, the reaction of 1-tetralone with methanol (B129727) at high temperatures yields 2-methyl-1-naphthol (B1210624), proceeding via dehydrogenation and the formation of the aromatic ring system. wikipedia.org

Aromatization can also be a consequence of other transformations. For example, the reaction of the oxime of 1-tetralone with acetic anhydride (B1165640) results in the aromatization of the cycloalkanone ring to yield N-(1-naphthyl)acetamide. wikipedia.org

A summary of potential aromatization pathways for tetralones is presented in the table below.

| Reaction Type | Reagents/Conditions | Key Intermediates | Final Product Type |

| Catalytic Dehydrogenation | Pt or Pd catalyst, Heat | Partially dehydrogenated rings | Naphthol |

| Oxidative Dehydrogenation | DDQ | Cationic intermediates | Naphthol |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 1-Chloro-2-formyl-3,4-dihydronaphthalene | Functionalized Naphthalene |

| Enol-Mediated Dehydrogenation | High Temperature | Enol/Enolate | Substituted Naphthol |

| Rearrangement of Derivatives | Acetic Anhydride (on oxime) | N-acyliminium ion | N-Naphthylacetamide |

Kinetic Studies and Isotope Effects in Relevant Organic Transformations

The rates of the transformations of this compound are governed by the principles of chemical kinetics. While specific kinetic data for this compound are not extensively documented in the reviewed literature, the kinetics of the dehydrogenation of the parent compound, 1-tetralone, have been investigated. A study on the dehydrogenation of 1-tetralone over an alumina-nickel catalyst determined the reaction to be first-order. osti.gov This study proposed a mechanism that involves the formation of the enol form of 1-tetralone as a key intermediate step. osti.gov

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps at the transition state of the rate-determining step. pharmacy180.com The KIE is the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. pharmacy180.com

For the aromatization of this compound, which involves the breaking of C-H bonds, a primary deuterium (B1214612) KIE (kH/kD) would be expected if C-H bond cleavage is the rate-determining step. Typical values for primary deuterium KIEs range from 2 to 8. pharmacy180.com The absence of a significant KIE in a reaction where C-H bond breaking occurs suggests that this step is not rate-determining. For example, in the reaction of hydroxyl radicals with trichloroethylene, the lack of a measurable KIE was consistent with an OH addition mechanism rather than H-atom abstraction being the slow step. nih.gov

While specific experimental KIE data for this compound transformations are not available in the surveyed literature, the principles can be applied to hypothesize the outcomes for its aromatization pathways.

| Hypothetical Kinetic Data for Tetralone Aromatization | |

| Parameter | Value/Observation |

| Reaction Order (Dehydrogenation) | First-order (based on 1-tetralone) osti.gov |

| Expected Primary KIE (kH/kD) for C-H bond cleavage in rate-determining step | > 1.5 pharmacy180.com |

| Expected Secondary KIE (kH/kD) for C-H bond not broken in rate-determining step | 1 - 1.5 pharmacy180.com |

Computational Chemistry Approaches to Investigate Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the intricate details of reaction mechanisms, including those of this compound transformations. DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of the energetics of a reaction, providing insights that can be difficult to obtain experimentally. researchgate.netmdpi.com

The application of DFT to study reaction mechanisms involves calculating the potential energy surface of a reaction. This allows for the identification of intermediates and transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics. researchgate.net For example, DFT calculations can be used to model the step-wise dehydrogenation process in the aromatization of this compound, determining the energy barriers for the removal of each hydrogen atom.

Computational methods are also invaluable for predicting and explaining regioselectivity and stereoselectivity in chemical reactions. In the context of this compound, DFT could be used to predict the most likely sites of attack for various reagents and to understand the stereochemical outcome of reactions at the chiral center that would be created upon reduction of the ketone.

Furthermore, theoretical calculations can be used to estimate kinetic isotope effects, which can then be compared with experimental data to validate a proposed mechanism. nih.govresearchgate.net By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the KIE can be predicted.

While specific DFT studies on this compound were not found in the reviewed literature, the principles and applications of computational chemistry are well-established for similar organic transformations. mdpi.commdpi.com

| Application of Computational Chemistry to this compound | Information Gained |

| Reaction Pathway Modeling | Identification of intermediates and transition states for reactions like aromatization. |

| Energetics Calculation | Determination of activation energies and reaction enthalpies. |

| Selectivity Prediction | Understanding and predicting regioselectivity and stereoselectivity. |

| Kinetic Isotope Effect (KIE) Calculation | Theoretical prediction of KIEs to support or refute proposed mechanisms. |

Future Research Trajectories and Emerging Synthetic Challenges

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes

Current synthetic approaches to 6,7-(Methylenedioxy)-1-tetralone, such as the Haworth synthesis, have proven to be effective and scalable for producing gram quantities of the material. chiba-u.jp However, the drive towards green chemistry and the need for enantiomerically pure derivatives for pharmacological studies necessitate the development of more advanced synthetic strategies.

A significant challenge in the synthesis of functionalized tetralones is controlling regioselectivity during electrophilic substitution reactions. macewan.ca For instance, Lewis acid-promoted Friedel-Crafts-type cyclizations of γ-aryl-β-benzoylamido acids with a 3,4-methylenedioxy substituent on the aryl ring exclusively yield 6,7-disubstituted-1-tetralone derivatives. macewan.ca While this inherent regioselectivity is useful, the ability to access other isomers is crucial for comprehensive structure-activity relationship (SAR) studies. A key research trajectory involves overcoming this inherent bias. One emerging strategy is the use of a "blocking group," such as chlorine, at the more reactive C(6) position of the precursor. macewan.ca This forces the cyclization to occur at the alternative C(2) position, providing access to otherwise unobtainable 7,8-disubstituted-1-tetralone derivatives. macewan.ca

Further challenges include side reactions common to tetralone chemistry, such as the formation of 2-tetralone (B1666913) isomers during oxidation steps, which complicates purification and reduces yields. Future research will likely focus on developing catalytic systems that offer greater control over such transformations. The development of catalytic asymmetric dearomatization (CADA) reactions represents a promising, albeit challenging, frontier for the stereoselective synthesis of chiral tetralone derivatives directly from aromatic precursors. researchgate.net

Exploration of Novel Reactivity Patterns for Expanding Synthetic Utility

This compound is a valuable intermediate, primarily utilized for the construction of more complex molecular architectures, particularly alkaloids. lookchem.com Its synthetic utility has been demonstrated in palladium-catalyzed coupling reactions to produce precursors for compounds like dihydroarnottin I. chiba-u.jp The tetralone's ketone and activated aromatic ring are key handles for a variety of transformations.

Future work should aim to explore and harness novel reactivity patterns of this scaffold. For example, exploiting the tetralone core in intramolecular dearomatization reactions could lead to the formation of complex spirocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net The development of new catalytic methods, such as those employing gold or rhodium, could unlock unprecedented transformations for this substrate. researchgate.net

Another avenue for exploration is the stereoselective functionalization of the C2 position to introduce new chiral centers. This would significantly expand the diversity of accessible derivatives. Research into the reactivity of the methylenedioxy bridge itself, while challenging due to its general stability, could also yield novel functionalization pathways.

Design and Synthesis of Advanced Functionalized Derivatives for Material Science and Chemical Biology Applications

The this compound scaffold is a key component in molecules with significant biological activity. Derivatives have been investigated for applications in oncology and the treatment of neurodegenerative disorders. The core structure is present in various benzo[c]phenanthridine (B1199836) alkaloids, some of which exhibit potent antitumor activity. chiba-u.jp

Chemical Biology: A major research trajectory is the continued design and synthesis of functionalized derivatives as potential therapeutic agents. Structure-activity relationship studies have shown that the methylenedioxy group can be crucial for biological activity, with its replacement by dimethoxy groups sometimes leading to reduced potency. chiba-u.jp The synthesis of N- and O-protected 3-amino-6,7-dihydroxy-1-tetralone derivatives (derived from the methylenedioxy precursor) provides a clear pathway to novel compounds for biological screening. macewan.ca These amino-tetralones serve as functionalized AB-ring systems for a range of morphinan (B1239233) alkaloids and related structures with potential CNS activity. macewan.cagoogle.com

The following table summarizes key research findings related to the synthesis and application of derivatives:

| Research Area | Key Finding | Significance | Reference |

| Synthetic Method | Scalable Haworth synthesis of this compound. | Enables production of the core scaffold for further research. | chiba-u.jp |

| Regiocontrol | Use of a chlorine blocking group to direct Friedel-Crafts cyclization away from the inherent C6 position. | Provides access to alternative regioisomers (7,8-substituted tetralones) for SAR studies. | macewan.ca |

| Derivative Synthesis | Palladium-catalyzed coupling with 2-bromobenzoate (B1222928) to form dihydroarnottin I. | Demonstrates utility as a key intermediate in the synthesis of complex natural products. | chiba-u.jp |

| Biological Activity | The 6,7-methylenedioxy moiety is a critical structural feature for the cytotoxic activity of certain 1,4-naphthoquinone-1-oxime methyl ether derivatives. | Guides the design of future derivatives with potential anticancer properties. | chiba-u.jp |

Material Science: The application of this compound derivatives in material science is a largely unexplored but promising field. The rigid, fused-ring system provides a robust platform for the construction of novel organic materials. Future research could focus on synthesizing derivatives with extended π-conjugated systems by attaching chromophoric units to the tetralone core. Such molecules could possess interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The design of chiral derivatives could also lead to materials with unique chiroptical properties, of interest for applications in polarized light technologies. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6,7-(Methylenedioxy)-1-tetralone, and what key reagents/conditions are required?

A common approach involves bromination and methoxylation of precursors like 6-methoxytetralin. For example, bromination with N-bromosuccinimide (NBS) in dry toluene at -78°C yields regioselective brominated intermediates. Subsequent methoxylation using Na/MeOH and CuI under reflux conditions generates dimethoxy derivatives. Oxidation with KMnO₄ or CrO₃ in acetonitrile or acetic acid completes the synthesis of the tetralone scaffold .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Key spectral markers include:

- ¹H NMR : Signals at δ 3.80–3.90 ppm (methoxy groups), aromatic protons between δ 6.57–7.84 ppm, and characteristic ketone-related protons (e.g., δ 2.94 ppm for CH₂ adjacent to the carbonyl).

- IR : A strong carbonyl stretch at ~1666 cm⁻¹ confirms the ketone group.

- MS : Molecular ion peaks (e.g., m/z 207 [M + 1]) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are critical when handling this compound?

Use personal protective equipment (PPE) to avoid skin/eye contact. In case of exposure:

- Skin : Wash immediately with soap and water.

- Inhalation : Move to fresh air and seek medical attention.

- Fire : Use CO₂, foam, or water mist; avoid direct water jets due to risk of spreading contaminants .

Advanced Research Questions

Q. How can traditional synthesis limitations (e.g., low yields, hazardous reagents) be addressed in scalable production?

Traditional methods often suffer from long reaction sequences and toxic reagents (e.g., diazoketones). Optimized routes replace hazardous steps with safer alternatives, such as using CuI-catalyzed methoxylation instead of rhodium-based catalysts. Solvent systems like acetonitrile for oxidation improve yields (up to 92%) and reduce purification complexity .

Q. What strategies control regioselectivity in bromination or methoxylation steps during synthesis?

Bromination selectivity is temperature-dependent: NBS in dry toluene at -78°C favors bromination at the 5- or 7-positions of 6-methoxytetralin. Methoxylation under reflux with Na/MeOH and CuI ensures efficient substitution without over-oxidation .

Q. How does this compound serve as an intermediate in bioactive compound synthesis?

It is a precursor for dopaminergic agents (e.g., TRPV1 antagonists) and antidepressants (e.g., ABT-200). The methylenedioxy group enhances binding to neurotransmitter receptors, while the tetralone scaffold allows functionalization at the α-position for SAR studies .

Q. What is the impact of oxidant choice (e.g., KMnO₄ vs. CrO₃) on reaction efficiency and product purity?

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Cross-reference with synthetic intermediates: For example, compare methoxy proton integration (δ 3.80–3.90 ppm) and ketone-related CH₂ signals (δ 2.57–2.94 ppm) against known analogs. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. What structural modifications enhance the pharmacological activity of this compound derivatives?

Substitutions at the α-position (e.g., alkyl chains, halogens) improve receptor affinity. Introducing electron-withdrawing groups on the aromatic ring modulates metabolic stability and bioavailability .

Q. How should researchers address discrepancies in reported yields or reaction conditions across studies?

Systematically test variables (solvent, temperature, catalyst loading) using design-of-experiments (DoE) frameworks. For example, replicate the Na/MeOH/CuI methoxylation step under varying reflux durations to identify optimal conditions .

Methodological Notes

- Data Validation : Cross-check synthetic protocols with spectral databases (e.g., CCDC entries for crystallographic data) .

- Safety Compliance : Adhere to JIS Z 7253:2019 standards for chemical handling and waste disposal .

- Advanced Analytics : Use API-driven tools (e.g., PANGAEA, Neotoma) for large-scale data mining to correlate synthetic conditions with yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.